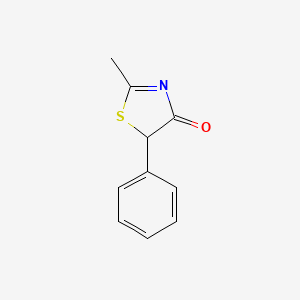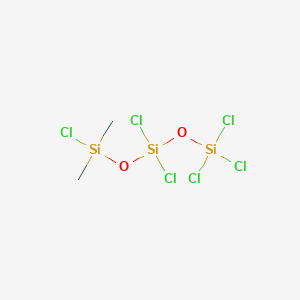![molecular formula C10H11NO3 B14299314 Methyl [(benzyloxy)imino]acetate CAS No. 120104-68-9](/img/structure/B14299314.png)
Methyl [(benzyloxy)imino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(benzyloxy)imino]acetate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of flavors and perfumes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl [(benzyloxy)imino]acetate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with methyl chloroacetate in the presence of a base to form methyl [(benzyloxy)acetate]. This intermediate is then treated with hydroxylamine to introduce the imino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(benzyloxy)imino]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces benzoic acid and methyl acetate.
Reduction: Yields benzyl alcohol and methylamine.
Substitution: Results in various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
Methyl [(benzyloxy)imino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl [(benzyloxy)imino]acetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating their activity. The benzyloxy group provides additional stability and specificity in these interactions, enhancing the compound’s effectiveness.
Comparación Con Compuestos Similares
Methyl [(benzyloxy)imino]acetate can be compared with other esters and imino compounds:
Methyl acetate: A simple ester used as a solvent and flavoring agent.
Benzyl acetate: Known for its pleasant aroma and used in perfumes and flavorings.
Methyl [(phenyl)imino]acetate: Similar structure but with a phenyl group instead of a benzyloxy group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of ester and imino functionalities, offering a versatile platform for various chemical and biological applications.
Propiedades
Número CAS |
120104-68-9 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
methyl 2-phenylmethoxyiminoacetate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-11-14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Clave InChI |
CVWGSVGJXHIXTE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=NOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)


![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)



![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)

![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)

![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)
